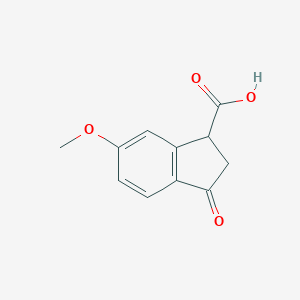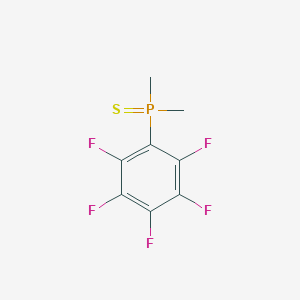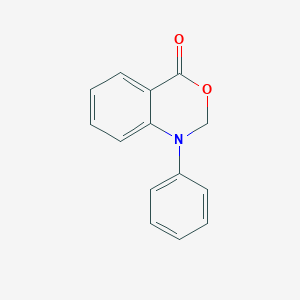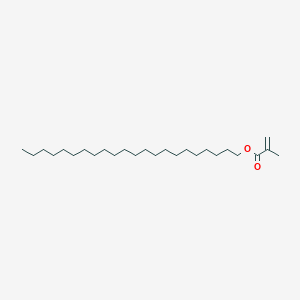
Magnesium selenite
Overview
Description
Magnesium selenite is an inorganic compound with the chemical formula MgSeO3 It is composed of magnesium, selenium, and oxygen
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium selenite can be synthesized through the precipitation method. This involves reacting a solution of magnesium chloride with a solution of sodium selenite. The reaction typically occurs at room temperature, and the resulting product is this compound hexahydrate (MgSeO3·6H2O). The hexahydrate can be further dehydrated by heating to obtain anhydrous this compound .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the controlled addition of magnesium chloride to sodium selenite solution, followed by filtration, washing, and drying to obtain the desired product. The purity and yield of the product can be optimized by adjusting reaction conditions such as temperature, concentration, and pH.
Chemical Reactions Analysis
Types of Reactions: Magnesium selenite undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form magnesium selenate (MgSeO4) in the presence of strong oxidizing agents.
Reduction: It can be reduced to elemental selenium and magnesium oxide (MgO) under reducing conditions.
Substitution: this compound can react with acids to form selenous acid (H2SeO3) and magnesium salts.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like hydrogen gas (H2) or sodium borohydride (NaBH4) are employed.
Substitution: Acids such as hydrochloric acid (HCl) or sulfuric acid (H2SO4) are used.
Major Products Formed:
Oxidation: Magnesium selenate (MgSeO4)
Reduction: Elemental selenium (Se) and magnesium oxide (MgO)
Substitution: Selenous acid (H2SeO3) and magnesium salts (e.g., magnesium chloride)
Scientific Research Applications
Magnesium selenite has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other selenium-containing compounds and as a reagent in various chemical reactions.
Biology: this compound is studied for its potential role in selenium metabolism and its effects on biological systems.
Medicine: It is investigated for its potential therapeutic properties, including its antioxidant and anticancer activities.
Mechanism of Action
The mechanism of action of magnesium selenite involves its interaction with biological molecules and cellular pathways. Selenium, a key component of this compound, is incorporated into selenoproteins, which play crucial roles in antioxidant defense and redox regulation. These selenoproteins, such as glutathione peroxidase, help protect cells from oxidative damage by neutralizing reactive oxygen species. Additionally, selenium can modulate signaling pathways and gene expression, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Magnesium selenite can be compared with other selenium-containing compounds such as:
Sodium selenite (Na2SeO3): Similar to this compound, sodium selenite is used in various applications, including as a dietary supplement and in industrial processes. this compound has unique properties due to the presence of magnesium, which can influence its reactivity and biological effects.
Magnesium selenate (MgSeO4): This compound is an oxidized form of this compound and has different chemical properties and applications. Magnesium selenate is more stable and less reactive compared to this compound.
Selenous acid (H2SeO3): Selenous acid is a related compound that can be formed from the reaction of this compound with acids.
This compound stands out due to its unique combination of magnesium and selenium, which imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
magnesium;selenite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mg.H2O3Se/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSVFOKTYBLGNG-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Se](=O)[O-].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MgSeO3, MgO3Se | |
| Record name | magnesium selenite | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40935327 | |
| Record name | Magnesium selenite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40935327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15593-61-0 | |
| Record name | Magnesium selenite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015593610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium selenite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40935327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MAGNESIUM SELENITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6IZ3O8E3D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 3-methoxybenzo[b]thiophene-3-carboxylate](/img/structure/B99611.png)









![Sodium 2-[methyl(1-oxotetradecyl)amino]ethanesulphonate](/img/structure/B99626.png)
